N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-THIAZOLECARBOXAMIDE, N-[(3-METHOXYPHENYL)METHYL]-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
The synthesis of 5-THIAZOLECARBOXAMIDE, N-[(3-METHOXYPHENYL)METHYL]-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- involves several steps. One common method includes the reaction of methylthiazole-5-carboxylic acid with dichloromethane (DCM), followed by the addition of 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) under an argon atmosphere. After stirring, 3,4,5-trimethoxyaniline is added, and the reaction mixture is stirred for 48 hours before being extracted with hydrochloric acid .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution .
Scientific Research Applications
5-THIAZOLECARBOXAMIDE, N-[(3-METHOXYPHENYL)METHYL]-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- has been extensively studied for its potential as a COX inhibitor. It has shown promising results in inhibiting both COX-1 and COX-2 enzymes, which are involved in the inflammatory response. This makes it a potential candidate for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Additionally, this compound has been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer therapy .
Mechanism of Action
The mechanism of action of this compound involves the inhibition of COX enzymes. By binding to the active site of COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The molecular docking studies have shown that the compound interacts favorably with the COX-2 isozyme, explaining its high potency and selectivity .
Comparison with Similar Compounds
Similar compounds include other thiazole carboxamide derivatives that have been studied for their COX inhibitory and anticancer properties. For example, compounds such as 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide have shown similar biological activities . 5-THIAZOLECARBOXAMIDE, N-[(3-METHOXYPHENYL)METHYL]-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- is unique due to its specific substitution pattern, which enhances its selectivity and potency as a COX inhibitor .
Properties
Molecular Formula |
C20H21N3O5S2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-18(19(24)21-12-14-5-4-6-16(11-14)28-3)29-20(22-13)23-30(25,26)17-9-7-15(27-2)8-10-17/h4-11H,12H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
OPSDOWFITHAEME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.